

2-Heptadecanol: A Comprehensive Technical Review of Research

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Compound of Interest

Compound Name: 2-Heptadecanol

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Introduction

2-Heptadecanol, a secondary fatty alcohol, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a naturally occurring metabolite in various organisms, including plants, animals, and bacteria, this 17-carbon long-chain alcohol presents a promising scaffold for drug discovery and development.^[1] This technical guide provides a comprehensive review of the existing research on **2-Heptadecanol**, summarizing key findings, detailing experimental methodologies, and exploring its mechanisms of action.

Chemical and Physical Properties

2-Heptadecanol is characterized by the molecular formula $C_{17}H_{36}O$ and a molecular weight of 256.47 g/mol.^[2] Its structure consists of a heptadecane chain with a hydroxyl group located at the second carbon position. A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₇ H ₃₆ O	[2]
Molecular Weight	256.47 g/mol	[2]
IUPAC Name	Heptadecan-2-ol	[2]
CAS Number	16813-18-6	[2]
Melting Point	51-56 °C	[3]
Boiling Point	308.5 °C @ 760 mmHg	[3]
Flash Point	154 °C	[3]
Water Solubility	0.05499 mg/L @ 25 °C (estimated)	[2]
logP (o/w)	7.600 (estimated)	[2]

Biological Activities

Current research has highlighted the potential of **2-Heptadecanol** in several therapeutic areas, most notably in oncology and microbiology.

Anticancer Activity

Recent in-vitro studies have demonstrated the cytotoxic effects of Heptadecanol against non-small cell lung cancer (NSCLC).[4] A significant finding is its selective cytotoxicity towards cancer cells over non-cancerous cell lines.

Table 2: In-vitro Anticancer Activity of Heptadecanol[4]

Cell Line	Cancer Type	IC ₅₀ (µg/mL)
A549	Non-Small Cell Lung Cancer	3.12
L929	Non-cancerous fibroblast	> 100

The mechanism of its anticancer action is believed to involve the inhibition of two key proteins: SET and MYND domain-containing protein 3 (SMYD3) and Glutamine-fructose-6-phosphate transaminase 2 (GFPT2).[4]

The inhibition of SMYD3, a histone methyltransferase, and GFPT2, a key enzyme in the hexosamine biosynthetic pathway, by **2-Heptadecanol** is hypothesized to disrupt critical cellular processes in cancer cells, leading to apoptosis.

Caption: Proposed mechanism of **2-Heptadecanol**'s anticancer activity.

Antimicrobial Activity

While specific studies on the antimicrobial properties of **2-Heptadecanol** are limited, research on long-chain fatty alcohols provides valuable insights. For instance, 1-Heptadecanol has been investigated for its activity against *Staphylococcus aureus*, although it showed weaker activity compared to other long-chain alcohols.[5] The general mechanism of action for long-chain fatty alcohols is thought to involve the disruption of the bacterial cell membrane.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on **2-Heptadecanol** and related compounds.

Synthesis of 2-Heptadecanol

A common method for the synthesis of secondary alcohols like **2-Heptadecanol** involves the Grignard reaction.

Caption: Synthetic workflow for **2-Heptadecanol** via Grignard reaction.

Protocol:

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are reacted with 1-bromopentadecane in anhydrous diethyl ether or tetrahydrofuran (THF) to form pentadecylmagnesium bromide.

- **Grignard Reaction:** The Grignard reagent is cooled in an ice bath, and a solution of acetaldehyde in the same anhydrous solvent is added dropwise with stirring. The reaction is typically allowed to proceed for several hours at room temperature.
- **Workup:** The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
- **Purification:** The crude **2-Heptadecanol** is purified by column chromatography on silica gel or by distillation under reduced pressure.

In-vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

- **Cell Seeding:** A549 (human non-small cell lung cancer) and L929 (murine fibroblast) cells are seeded into 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and incubated for 24 hours to allow for cell attachment.
- **Treatment:** The cells are then treated with various concentrations of **2-Heptadecanol** (typically ranging from 1 to 100 $\mu\text{g/mL}$) and incubated for 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.
- **MTT Addition:** After the incubation period, the medium is removed, and 100 μL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.
- **Formazan Solubilization:** The MTT solution is removed, and 100 μL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of **2-Heptadecanol**.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

Protocol:

- **Preparation of Inoculum:** A standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
- **Inoculation of Agar Plates:** The surface of Mueller-Hinton agar plates is uniformly inoculated with the bacterial suspension using a sterile cotton swab.
- **Well Preparation:** Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
- **Application of Test Compound:** A specific volume (e.g., 50-100 µL) of a known concentration of **2-Heptadecanol** dissolved in a suitable solvent is added to each well. A solvent control is also included.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours.
- **Measurement of Inhibition Zone:** The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Toxicity Profile

Currently, there is limited publicly available data on the specific toxicity of **2-Heptadecanol**. The Good Scents Company database notes that it is not recommended for fragrance or flavor use, but detailed toxicological studies are not cited.^[2] A safety data sheet for the related compound 1-heptadecanol indicates no acute toxicity information is available.^[3] Further investigation into

the toxicity profile of **2-Heptadecanol** is warranted, especially if it is to be considered for drug development.

Future Directions

The current body of research on **2-Heptadecanol**, while promising, is still in its nascent stages. Future research should focus on:

- **In-depth Mechanistic Studies:** Elucidating the precise molecular mechanisms underlying its anticancer activity, including the downstream effects of SMYD3 and GFPT2 inhibition.
- **Broad-Spectrum Biological Screening:** Evaluating the activity of **2-Heptadecanol** against a wider range of cancer cell lines and microbial pathogens.
- **In-vivo Efficacy and Toxicity Studies:** Conducting animal studies to assess the in-vivo efficacy, pharmacokinetics, and safety profile of **2-Heptadecanol**.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing analogs of **2-Heptadecanol** to optimize its biological activity and drug-like properties.
- **Anti-inflammatory Potential:** Investigating the potential anti-inflammatory effects of **2-Heptadecanol**, given the known anti-inflammatory properties of some long-chain fatty alcohols.

Conclusion

2-Heptadecanol has emerged as a molecule of interest with demonstrated in-vitro anticancer activity. Its potential to selectively target cancer cells while sparing non-cancerous cells makes it an attractive candidate for further investigation. While research into its antimicrobial and anti-inflammatory properties is less developed, the broader class of long-chain fatty alcohols suggests potential in these areas as well. The detailed experimental protocols and summaries of quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to advance the study of this promising compound. Further rigorous investigation is necessary to fully characterize its therapeutic potential and safety profile.

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